N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine
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Overview
Description
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine is a complex organic compound that features a quinoline and pyridine moiety, both of which are known for their significant roles in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine typically involves multi-step organic reactions. One common approach is to start with the quinoline and pyridine precursors, which are then subjected to a series of reactions including halogenation, nucleophilic substitution, and amination. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Difluorophenyl)methyl]quinolin-8-amine
- N-[(3,4-Difluorophenyl)methyl]pyridin-3-amine
Uniqueness
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine is unique due to its dual presence of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
920529-87-9 |
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Molecular Formula |
C21H15F2N3 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C21H15F2N3/c22-19-7-6-14(9-20(19)23)11-26-17-10-16(12-24-13-17)18-5-1-3-15-4-2-8-25-21(15)18/h1-10,12-13,26H,11H2 |
InChI Key |
MIHDQJJSHWMOJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NCC4=CC(=C(C=C4)F)F)N=CC=C2 |
Origin of Product |
United States |
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